Kaempferol 3-sophoroside 7-glucoside
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Overview
Description
Kaempferol 3-sophoroside 7-glucoside is a naturally occurring flavonoid glycoside found in various plants. It belongs to the flavonoid class of compounds, which are known for their antioxidant properties. This compound is particularly noted for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol 3-sophoroside 7-glucoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside can be hydrolyzed using β-glucosidase and α-L-rhamnosidase to produce kaempferol . Another method involves ultrasound-assisted extraction combined with macroporous resin purification to enrich the flavonoid content from plant sources .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from plant materials such as saffron floral bio-residues. The extraction process is optimized by adjusting parameters like solvent type, extraction time, temperature, and sample-to-solvent ratio .
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3-sophoroside 7-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of kaempferol, which may exhibit enhanced biological activities. For example, oxidation of kaempferol can lead to the formation of quercetin, another potent flavonoid .
Scientific Research Applications
Kaempferol 3-sophoroside 7-glucoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of kaempferol 3-sophoroside 7-glucoside involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates endogenous antioxidant enzymes like superoxide dismutase and glutathione.
Anti-inflammatory Activity: The compound inhibits pro-inflammatory signaling pathways such as NF-κB and MAPK.
Anti-cancer Activity: It induces apoptosis in cancer cells by modulating pathways like PI3K/AKT and caspase activation.
Comparison with Similar Compounds
Kaempferol 3-sophoroside 7-glucoside can be compared with other similar flavonoid glycosides:
Kaempferol 3-sophoroside: Similar in structure but lacks the additional glucose moiety at the 7-position.
Herbacetin 3-sophoroside 8-glucoside: Another flavonoid glycoside with different glycosylation patterns, leading to distinct biological activities.
Quercetin 3-glucoside: A closely related flavonoid with similar antioxidant properties but different glycosylation.
These comparisons highlight the unique structural features and biological activities of this compound.
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O21/c34-7-15-19(39)23(43)26(46)31(50-15)48-12-5-13(38)18-14(6-12)49-28(10-1-3-11(37)4-2-10)29(22(18)42)53-33-30(25(45)21(41)17(9-36)52-33)54-32-27(47)24(44)20(40)16(8-35)51-32/h1-6,15-17,19-21,23-27,30-41,43-47H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFNAZBJKVFNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Kaempferol 3-sophoroside 7-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 - 222 °C |
Source
|
Record name | Kaempferol 3-sophoroside 7-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037207 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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